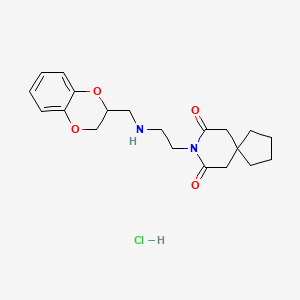

Binospirone hydrochloride

Descripción

Propiedades

IUPAC Name |

8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4.ClH/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15;/h1-2,5-6,15,21H,3-4,7-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDYXFOPCMTXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Binospirone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Binospirone hydrochloride, an anxiolytic agent of the azapirone class, exerts its therapeutic effects through a complex and nuanced mechanism of action primarily centered on the modulation of serotonergic and dopaminergic neurotransmitter systems. Unlike traditional anxiolytics such as benzodiazepines, binospirone does not interact with GABAergic pathways, contributing to its favorable side-effect profile, which is largely devoid of sedation, muscle relaxation, and dependence. This technical guide provides a comprehensive overview of the core molecular mechanisms of binospirone, presenting quantitative data on its receptor interactions, detailed experimental protocols for key assays, and visual representations of its signaling pathways and experimental workflows.

Core Pharmacological Profile: A Dual-Acting Agent

Binospirone's primary mechanism of action is characterized by its high affinity for and partial agonist activity at the serotonin 1A (5-HT1A) receptor.[1][2] Concurrently, it exhibits antagonist activity at dopamine D2-like receptors, with a notable affinity for D3 and D4 subtypes.[1][3] This dual action on two critical neurotransmitter systems underpins its anxiolytic properties.

Serotonergic System Modulation: 5-HT1A Partial Agonism

Binospirone functions as a partial agonist at 5-HT1A receptors.[1][2] This means it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin. Its effect is biphasic and location-dependent:

-

Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, binospirone acts as a full agonist at these autoreceptors. This initially leads to a decrease in the firing rate of these neurons and a reduction in serotonin synthesis and release.

-

Postsynaptic 5-HT1A Receptors: In cortical and limbic brain regions, such as the hippocampus, binospirone acts as a partial agonist.

The anxiolytic effects of binospirone are thought to emerge from the complex interplay of these actions. The initial reduction in serotonergic neuronal firing is followed by a gradual desensitization of the presynaptic autoreceptors with chronic administration. This desensitization ultimately leads to a restoration and potential enhancement of serotonergic neurotransmission in key brain circuits involved in mood and anxiety.

Dopaminergic System Modulation: D2-like Receptor Antagonism

Binospirone also demonstrates a significant interaction with the dopaminergic system, acting as an antagonist at D2-like receptors.[1][3] While its affinity for D2 receptors is lower than for 5-HT1A receptors, it displays a notable affinity for D3 and D4 receptors.[1][3] The blockade of these receptors, particularly presynaptic D2 autoreceptors, is thought to contribute to its overall therapeutic profile, potentially by modulating dopamine turnover.

Quantitative Receptor Pharmacology

The affinity and functional potency of binospirone at its primary molecular targets have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Binospirone Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) | Species/Tissue/Cell Line | Radioligand | Reference |

| 5-HT1A | 4 - 78 | Primate Brain | Not Specified | [1] |

| Dopamine D2 | 484 | Primate Brain | Not Specified | [1] |

| Dopamine D3 | 98 | Primate Brain | Not Specified | [1] |

| Dopamine D4 | 29.2 | Primate Brain | Not Specified | [1] |

Table 2: Binospirone Functional Assay Potency (IC50 / EC50)

| Assay Type | Receptor | Potency (nM) | Cell Line/Tissue | Measurement | Reference |

| Radioligand Binding | 5-HT1A | IC50: 50 | Not Specified | Inhibition of Radioligand Binding | [4] |

| Functional Assay | 5-HT1A | EC50: 380 (Dorsal Raphe) | Rat Brain | Receptor Occupancy | [3] |

| Functional Assay | 5-HT1A | EC50: 1500 (Hippocampus) | Rat Brain | Receptor Occupancy | [3] |

| Tyrosine Hydroxylation Inhibition | 5-HT1A | EC50: 48,400 | Rat Striatum | Enzyme Inhibition | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by binospirone and the general workflows of the experimental protocols used to elucidate its mechanism of action.

Caption: Binospirone's dual action on presynaptic and postsynaptic 5-HT1A receptors.

Caption: Binospirone's antagonist activity at dopamine D2-like receptors.

Caption: General workflow for a radioligand binding assay.

Caption: General workflow for a cAMP-based functional assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data tables.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the affinity of binospirone for 5-HT1A and dopamine receptors.

-

Materials:

-

Receptor Source: Rat cortical membranes or cell lines (e.g., CHO or HEK293) recombinantly expressing the human receptor of interest.

-

Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone or [11C]raclopride for D2).

-

This compound: A range of concentrations.

-

Assay Buffer: Typically a Tris-HCl buffer with physiological pH and ionic strength.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

-

-

Protocol:

-

Membrane Preparation: Homogenize brain tissue or cultured cells in ice-cold buffer and centrifuge to pellet the membranes containing the receptors. Resuspend the pellet in fresh buffer.

-

Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of binospirone and the membrane preparation. Total binding is measured in the absence of a competing ligand, while non-specific binding is determined in the presence of a high concentration of a non-labeled selective ligand.

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the binospirone concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of binospirone that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6][7][8]

-

GTPγS Binding Assays

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

-

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of binospirone at 5-HT1A receptors.

-

Materials:

-

Receptor Source: Membranes from cells expressing the 5-HT1A receptor.

-

[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

GDP: To ensure G-proteins are in their inactive state at the start of the assay.

-

This compound: A range of concentrations.

-

Assay Buffer: Containing MgCl2 and other necessary ions.

-

-

Protocol:

-

Incubation: Incubate the cell membranes with GDP, varying concentrations of binospirone, and [35S]GTPγS.

-

Stimulation: The binding of an agonist to the receptor promotes the exchange of GDP for GTP on the Gα subunit. In this assay, [35S]GTPγS binds.

-

Separation and Quantification: Similar to the radioligand binding assay, separate the bound [35S]GTPγS from the free form via filtration and quantify the radioactivity.

-

Data Analysis: Plot the amount of [35S]GTPγS binding against the binospirone concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.[9]

-

cAMP Assays

This functional assay measures the downstream effect of GPCR activation on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).

-

Objective: To assess the functional consequence of binospirone's interaction with Gi-coupled 5-HT1A receptors.

-

Materials:

-

Cell Line: A cell line (e.g., CHO-K1 or HEK293) stably or transiently expressing the 5-HT1A receptor.[10][11][12]

-

Forskolin: An adenylate cyclase activator used to stimulate cAMP production.

-

This compound: A range of concentrations.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or luciferase-based biosensors) are commonly used.[13][14]

-

-

Protocol:

-

Cell Culture and Plating: Culture the cells under appropriate conditions and seed them into multi-well plates.

-

Treatment: Pre-incubate the cells with varying concentrations of binospirone.

-

Stimulation: Add forskolin to the cells to stimulate adenylate cyclase and increase intracellular cAMP levels.

-

Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit. Since 5-HT1A receptors are Gi-coupled, agonist activation will inhibit adenylate cyclase, leading to a decrease in forskolin-stimulated cAMP levels.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the binospirone concentration to determine the IC50 value.[10][11][12][13][14]

-

In Vivo Receptor Occupancy using Positron Emission Tomography (PET)

PET imaging allows for the non-invasive quantification of receptor occupancy in the living brain.

-

Objective: To determine the in vivo occupancy of dopamine D2/D3 receptors by binospirone in humans.

-

Materials:

-

Human Subjects: Healthy volunteers.

-

PET Radiotracer: A radiolabeled ligand with high affinity for the target receptor, such as [11C]raclopride or [11C]-(+)-PHNO.

-

This compound: Administered orally at various doses.

-

PET Scanner.

-

-

Protocol:

-

Baseline Scan: A baseline PET scan is performed on each subject after injection of the radiotracer to determine the baseline receptor availability.

-

Drug Administration: Binospirone is administered orally at a specific dose.

-

Post-Dose Scan: A second PET scan is conducted at a time point corresponding to the peak plasma concentration of binospirone.

-

Image Acquisition and Analysis: Dynamic PET data are acquired and reconstructed. Regions of interest (ROIs) are drawn on the images, typically in areas with high receptor density (e.g., striatum for D2/D3 receptors) and a reference region with negligible receptor density (e.g., cerebellum).

-

Occupancy Calculation: The binding potential (BPND) of the radiotracer is calculated for both the baseline and post-dose scans. The percentage of receptor occupancy is then calculated as the percentage reduction in BPND after drug administration compared to baseline.[15][16][17][18][19]

-

Conclusion

The mechanism of action of this compound is multifaceted, involving a primary role as a 5-HT1A partial agonist and a secondary role as a dopamine D2-like receptor antagonist. This unique pharmacological profile distinguishes it from other anxiolytic agents and is responsible for its clinical efficacy and favorable tolerability. The quantitative data and experimental methodologies presented in this guide provide a detailed framework for understanding and further investigating the complex neuropharmacology of this important therapeutic agent. Future research may continue to explore the precise contributions of its various receptor interactions to its diverse clinical effects.

References

- 1. academic.oup.com [academic.oup.com]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Region-specific changes in 5-HT(1A) receptor-activated G-proteins in rat brain following chronic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

- 11. Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra [moleculardevices.com]

- 12. promega.com [promega.com]

- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]

- 16. Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Serotonergic modulation of dopamine measured with [11C]raclopride and PET in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medrxiv.org [medrxiv.org]

- 19. PET analysis of human dopamine receptor subtypes using 11C-SCH 23390 and 11C-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Binding Profile of Binospirone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binospirone hydrochloride (also known by its developmental code MDL 73,005EF) is a selective ligand for the serotonin 1A (5-HT1A) receptor. Structurally distinct from benzodiazepines and other classical anxiolytics, binospirone has a unique pharmacological profile. This technical guide provides a comprehensive overview of the in-vitro binding characteristics of binospirone, detailing its affinity for various neurotransmitter receptors, the experimental methodologies used to determine these properties, and the relevant cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development in the fields of neuroscience and psychopharmacology.

Core Binding Profile: High Affinity and Selectivity for the 5-HT1A Receptor

This compound is characterized by its high affinity and remarkable selectivity for the 5-HT1A receptor. In-vitro radioligand binding studies have established it as a potent agent at this site, demonstrating significantly lower affinity for other monoamine and benzodiazepine receptors.

Quantitative Binding Data

| Receptor | Radioligand | Tissue Source | pIC50 | IC50 (nM) | Ki (nM) | Selectivity | Reference |

| 5-HT1A | [3H]-8-OH-DPAT | Rat Hippocampus | 8.6 | ~2.5 | Not explicitly stated | >100-fold vs. other monoamine & BZD receptors | [1] |

Note: The pIC50 of 8.6 corresponds to an IC50 value of approximately 2.5 nM. The Ki value would be calculated based on the concentration of the radioligand used in the assay via the Cheng-Prusoff equation. The selectivity of over 100-fold indicates that the affinity for other tested monoamine and benzodiazepine receptors is significantly lower.

Binospirone has also been noted to have a moderate affinity for the dopamine D2 receptor, though specific quantitative data from the primary literature is not as prominently reported as its 5-HT1A affinity.

Functional Activity at the 5-HT1A Receptor

Binospirone exhibits a complex functional profile at the 5-HT1A receptor, acting as a partial agonist at presynaptic (somatodendritic) autoreceptors and an antagonist at postsynaptic receptors[2]. This dual activity is crucial to its overall pharmacological effect.

Experimental Protocols: Radioligand Binding Assay

The following is a representative protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a compound like binospirone for a specific receptor.

Preparation of Materials

-

Membrane Preparation:

-

Target tissue (e.g., rat hippocampus for 5-HT1A receptors) is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

-

Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor is used (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor).

-

Test Compound: this compound is dissolved and serially diluted to a range of concentrations.

-

Assay Buffer: A buffer solution that maintains a stable pH and contains necessary ions for receptor binding (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.5).

Assay Procedure

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Varying concentrations of the unlabeled test compound (binospirone).

-

The prepared cell membrane suspension.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined amount of time to allow the binding reaction to reach equilibrium.

Separation of Bound and Free Radioligand

-

Following incubation, the contents of the wells are rapidly filtered through a glass fiber filter mat using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

Detection and Data Analysis

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data is analyzed to determine the concentration of binospirone that inhibits 50% of the specific binding of the radioligand (the IC50 value).

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of the 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist, this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Experimental Workflow for In-Vitro Radioligand Binding Assay

The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of a test compound.

Conclusion

This compound is a highly selective 5-HT1A receptor ligand with a potent binding affinity. Its unique functional profile as a presynaptic partial agonist and postsynaptic antagonist at these receptors distinguishes it from other serotonergic agents. The in-vitro binding characteristics, determined through rigorous radioligand binding assays, underscore its targeted mechanism of action. This technical guide provides a foundational understanding of the in-vitro pharmacology of binospirone, which is essential for its continued investigation and potential therapeutic applications. Further research to fully elucidate its binding profile across a broader range of CNS receptors would provide a more complete picture of its pharmacological actions.

References

An In-depth Technical Guide to the Discovery and Development of Azapirone Anxiolytics: Binospirone and Buspirone Hydrochloride

Disclaimer: Information on Binospirone hydrochloride is limited in publicly available scientific literature. This guide provides a comprehensive overview of the available data for Binospirone and a more detailed analysis of the closely related and well-documented compound, Buspirone hydrochloride, which may be the intended subject of interest.

Part 1: this compound (MDL-73,005-EF)

Binospirone (MDL-73,005-EF) is an azapirone derivative that has been investigated for its anxiolytic properties. Its development history is less documented than that of buspirone.

Discovery and Preclinical Development

Binospirone was identified as a high-affinity and selective ligand for the 5-HT1A serotonin receptor.[1] Its unique pharmacological profile distinguishes it from other azapirones like buspirone. It acts as a partial agonist at 5-HT1A somatodendritic autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.[2] This dual activity suggests a distinct mechanism for modulating the serotonin system.

Preclinical studies in animal models have demonstrated its anxiolytic effects.[1] In the water-lick conflict test, binospirone showed anxiolytic activity comparable to diazepam and buspirone.[1]

Synthesis

The synthesis of binospirone has been described in the scientific literature, involving the coupling of two main fragments to form the final compound, 8-[2-[[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino]ethyl]-8-azaspiro[4.5]decane-7,9-dione.[3][4]

Quantitative Data

Available quantitative data for binospirone is primarily from preclinical receptor binding studies.

| Parameter | Value | Reference |

| 5-HT1A Receptor Affinity (pIC50) | 8.6 | [1] |

Part 2: Buspirone Hydrochloride

Buspirone hydrochloride is a well-established anxiolytic medication and the first of the azapirone class to receive FDA approval. It represents a significant departure from traditional anxiolytics like benzodiazepines.

Discovery and Development History

Buspirone was first synthesized in 1968.[5] Initially investigated as an antipsychotic due to its dopamine D2 receptor antagonist properties, it showed weak efficacy for psychosis.[6] However, its anxiolytic potential was recognized, leading to its eventual FDA approval in 1986 for the treatment of Generalized Anxiety Disorder (GAD).[5]

Synthesis

The synthesis of buspirone involves the reaction of 1-(2-pyrimidyl)-4-(4-aminobutyl)piperazine with 8-oxaspiro[7][8]decan-7,9-dione.[9] The aminobutylpiperazine intermediate is synthesized from 1-(2-pyrimidyl)piperazine and 4-chlorobutyronitrile, followed by reduction.[9]

Mechanism of Action

Buspirone's primary mechanism of action is as a partial agonist at serotonin 5-HT1A receptors.[6][10] It also has a weak affinity for dopamine D2 receptors, where it acts as an antagonist.[6][11] Unlike benzodiazepines, it does not significantly interact with GABA receptors.

The anxiolytic effect of buspirone is thought to be mediated by its action on 5-HT1A receptors. It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which initially reduces the firing of serotonergic neurons.[12][13] With chronic treatment, these autoreceptors become desensitized, leading to restored or enhanced serotonergic transmission. At postsynaptic 5-HT1A receptors, it acts as a partial agonist.[10][13]

Signaling Pathways

Activation of the G-protein coupled 5-HT1A receptor by buspirone inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[12] This in turn reduces the activity of Protein Kinase A (PKA). Additionally, the βγ-subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neuronal excitability.[12]

Buspirone's 5-HT1A receptor signaling cascade.

Buspirone acts as an antagonist at presynaptic D2 autoreceptors, which can lead to an increase in dopamine synthesis and release.[14] However, its action at postsynaptic D2 receptors is minimal.[14]

Buspirone's interaction with the D2 autoreceptor.

Quantitative Data

| Receptor | Radioligand | Ki (nM) | Reference |

| 5-HT1A | [3H]8-OH-DPAT | 24 | [15] |

| Dopamine D2 | [3H]Raclopride | 852 | [16] |

| Dopamine D3 | 98 | [17] | |

| Dopamine D4 | 29.2 | [17] |

| Parameter | Value | Reference |

| Bioavailability | ~4% | [18][19] |

| Time to Peak Plasma Concentration (Tmax) | 40-90 minutes | [20][21] |

| Elimination Half-life (t1/2) | 2-3 hours | [20][21] |

| Volume of Distribution (Vd) | 5.3 L/kg | [18][20] |

| Plasma Protein Binding | ~86% | [20][21] |

| Systemic Clearance | 1.7 L/h/kg | [18][20] |

| Study Parameter | Buspirone | Placebo | p-value | Reference |

| Baseline HAM-A Score | 24.9 | 25.6 | - | [22] |

| Change from Baseline in HAM-A Score | -12.4 | -9.5 | < 0.03 | [22] |

| Baseline HAM-D Score (with mild depression) | 15.8 | 16.3 | - | [22] |

| Change from Baseline in HAM-D Score | -5.7 | -3.5 | < 0.05 | [22] |

Experimental Protocols

A representative protocol for a competitive radioligand binding assay for the 5-HT1A receptor is as follows:

-

Tissue Preparation: Rat hippocampal membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay Incubation: Membranes are incubated with a specific 5-HT1A radioligand (e.g., [3H]8-OH-DPAT) at a fixed concentration, and varying concentrations of the competing ligand (buspirone).

-

Incubation Conditions: Incubation is typically carried out at room temperature for 60 minutes.[23]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the IC50 (concentration of the competing ligand that inhibits 50% of specific binding), from which the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.[24][25][26]

Workflow for a competitive receptor binding assay.

The EPM is a widely used preclinical model to assess anxiolytic drug effects in rodents.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[7][8]

-

Procedure: The rodent is placed in the center of the maze and allowed to explore freely for a set time (e.g., 5 minutes).[7][8]

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded, often using video tracking software.[27]

-

Interpretation: Anxiolytic compounds, like buspirone, typically increase the time spent in and the number of entries into the open arms, as they reduce the animal's natural aversion to open spaces.[28]

Logical flow of the Elevated Plus Maze experiment.

A typical randomized, double-blind, placebo-controlled trial for GAD would include the following:

-

Patient Population: Patients meeting the diagnostic criteria for GAD, often with a minimum baseline score on a standardized anxiety scale like the Hamilton Anxiety Rating Scale (HAM-A).[22]

-

Study Design: A placebo lead-in phase to exclude placebo responders, followed by random assignment to either buspirone or placebo for a fixed duration (e.g., 6-8 weeks).[22]

-

Dosing: Buspirone is typically titrated to a therapeutic dose (e.g., 15-45 mg/day).[22]

-

Efficacy Measures: The primary outcome is the change from baseline in the total HAM-A score. Secondary outcomes may include other anxiety and depression scales.[22][29]

-

Safety and Tolerability: Adverse events are systematically recorded throughout the trial.

Conclusion

Buspirone hydrochloride represents a significant milestone in the development of anxiolytic therapies, offering a non-sedating, non-addictive alternative to benzodiazepines. Its unique mechanism of action, primarily as a 5-HT1A receptor partial agonist, has paved the way for further research into the role of the serotonergic system in anxiety disorders. While its delayed onset of action is a clinical consideration, its favorable side-effect profile has established it as a valuable tool in the management of GAD.[30] The development of buspirone illustrates a successful journey from initial synthesis and screening through to a well-characterized and clinically effective therapeutic agent.

References

- 1. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binospirone - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Derivatization of Binospirone (Mdl 73005) as 5-Ht(1a) Imaging Agent - M. Sassaman [grantome.com]

- 4. Binospirone [medbox.iiab.me]

- 5. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 8. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]

- 9. Buspirone synthesis - chemicalbook [chemicalbook.com]

- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 11. droracle.ai [droracle.ai]

- 12. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. jneurosci.org [jneurosci.org]

- 15. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Efficacy of buspirone in generalized anxiety disorder with coexisting mild depressive symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 24. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 26. genscript.com [genscript.com]

- 27. protocols.io [protocols.io]

- 28. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. droracle.ai [droracle.ai]

- 30. Treating Generalized Anxiety Disorder with buspirone – Psychiatry Consultation Line [pcl.psychiatry.uw.edu]

Binospirone Hydrochloride's Affinity for the 5-HT1A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binospirone hydrochloride, commonly known as buspirone, is a psychoactive drug belonging to the azapirone class of compounds. Primarily utilized for the treatment of generalized anxiety disorder (GAD), its mechanism of action is fundamentally linked to its interaction with serotonin receptors, particularly the 5-HT1A subtype. Unlike traditional anxiolytics such as benzodiazepines, binospirone lacks sedative, anticonvulsant, and muscle-relaxant properties, rendering it a unique therapeutic agent. This technical guide provides an in-depth analysis of binospirone's binding affinity for the 5-HT1A receptor, detailing the quantitative data, experimental protocols used for its determination, and the associated signaling pathways.

Quantitative Analysis of Binding Affinity

The affinity of this compound for the 5-HT1A receptor has been quantified in numerous studies, primarily through radioligand binding assays. The dissociation constant (Ki) is the most common metric used to express this affinity, with a lower Ki value indicating a higher binding affinity. Binospirone exhibits a high affinity for the 5-HT1A receptor, acting as a partial agonist. Its binding profile also includes interactions with other receptor types, which contributes to its overall pharmacological effect. The following tables summarize the quantitative data on binospirone's binding affinity for the 5-HT1A receptor and its selectivity profile against other common central nervous system receptors.

Table 1: Binding Affinity of this compound for the Human 5-HT1A Receptor

| Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| [3H]-8-OH-DPAT | HEK293 cells | 32.2 - 34.3 | (IUPHAR/BPS Guide to PHARMACOLOGY) |

| [3H]-5-Carboxamidotryptamine | HEK293T cell membranes | 50 | (IUPHAR/BPS Guide to PHARMACOLOGY) |

| Not Specified | Not Specified | 10 | (IUPHAR/BPS Guide to PHARMACOLOGY) |

Table 2: Receptor Selectivity Profile of this compound

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| 5-HT1A | [3H]-8-OH-DPAT | Rat Hippocampus | 24 | Peroutka, 1985[1] | |

| Dopamine D2 | [3H]-Spiperone | Not Specified | 380 | Peroutka, 1985[1] | |

| α1-Adrenergic | Not Specified | Not Specified | Moderate Affinity | Peroutka, 1985[1] | |

| α2-Adrenergic | Not Specified | Not Specified | Moderate Affinity | Peroutka, 1985[1] | |

| 5-HT2 | Not Specified | Not Specified | Moderate Affinity | Peroutka, 1985[1] | |

| Histamine H1 | Not Specified | Not Specified | Moderate Affinity | Peroutka, 1985[1] | |

| 5-HT1B | Not Specified | Not Specified | Inactive | Peroutka, 1985[1] | |

| Muscarinic Cholinergic | Not Specified | Not Specified | Inactive | Peroutka, 1985[1] | |

| Benzodiazepine | Not Specified | Not Specified | Inactive | Peroutka, 1985[1] |

Experimental Protocols

The determination of binospirone's binding affinity for the 5-HT1A receptor is predominantly achieved through in vitro radioligand binding assays and functional assays.

Radioligand Competition Binding Assay

This is a standard method to determine the affinity of an unlabeled compound (binospirone) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the Ki of binospirone for the 5-HT1A receptor.

Materials:

-

Radioligand: [3H]-8-hydroxy-2-(di-n-propylamino)tetralin ([3H]-8-OH-DPAT), a selective 5-HT1A receptor agonist.

-

Test Compound: this compound.

-

Receptor Source: Membranes prepared from rat hippocampus or cerebral cortex, or from cell lines expressing the human 5-HT1A receptor (e.g., HEK293 cells).

-

Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing divalent cations like MgCl2 or CaCl2.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the receptor, such as serotonin (5-HT), to determine the amount of non-specific binding of the radioligand.

-

Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

-

Membrane Preparation:

-

Dissect the desired brain region (e.g., hippocampus) from rats and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of the radioligand ([3H]-8-OH-DPAT).

-

Add increasing concentrations of the unlabeled test compound (binospirone).

-

To a separate set of tubes for determining non-specific binding, add the radioligand and a high concentration of unlabeled serotonin.

-

Initiate the binding reaction by adding the prepared membrane suspension to all tubes.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of binospirone.

-

Plot the percentage of specific binding against the logarithm of the binospirone concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of binospirone that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: [35S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon agonist stimulation.

Objective: To determine the potency and efficacy of binospirone as a 5-HT1A receptor agonist.

Protocol:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Incubation:

-

Incubate the membranes with increasing concentrations of binospirone in the presence of GDP and [35S]GTPγS.

-

The incubation is typically carried out in a buffer containing MgCl2.

-

-

Separation and Counting:

-

Separate bound from free [35S]GTPγS by rapid filtration.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [35S]GTPγS binding against the logarithm of the binospirone concentration to generate a dose-response curve.

-

Determine the EC50 (concentration producing 50% of the maximal effect) and Emax (maximal effect) from the curve.

-

5-HT1A Receptor Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the 5-HT1A receptor by an agonist like binospirone initiates a cascade of intracellular events.

Canonical Pathway:

-

Agonist Binding: Binospirone binds to the 5-HT1A receptor.

-

G-protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α-subunit of the Gi/o protein.

-

Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.

-

Downstream Effects:

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It can also inhibit voltage-gated Ca2+ channels, reducing calcium influx.

-

The net effect of these actions is a reduction in neuronal excitability.

Conclusion

This compound demonstrates a high and selective affinity for the 5-HT1A receptor, where it functions as a partial agonist. This interaction is central to its anxiolytic effects and distinguishes it from other classes of anxiolytic drugs. The quantitative data derived from radioligand binding assays provide a clear measure of this affinity, while functional assays confirm its agonistic properties. The downstream signaling cascade, primarily involving the inhibition of adenylyl cyclase and modulation of ion channels, leads to a reduction in neuronal excitability. A thorough understanding of these molecular interactions is crucial for the rational design and development of novel therapeutic agents targeting the serotonergic system.

References

Early-Phase Research on Binospirone Hydrochloride: A Technical Guide

An In-depth Examination of the Preclinical Profile of a Selective 5-HT1A Receptor Ligand

This technical guide provides a comprehensive overview of the early-phase research on Binospirone hydrochloride (MDL 73005EF), a potent and selective 5-HT1A receptor ligand. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its pharmacological properties, experimental protocols from key preclinical studies, and a visualization of its proposed mechanism of action.

Core Pharmacological Profile

Binospirone is an azaspirodecanedione derivative that demonstrates a high affinity and selectivity for the 5-hydroxytryptamine (5-HT)1A receptor.[1][2] Its unique pharmacological profile is characterized by a dual action: it acts as a partial agonist at somatodendritic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors. This profile distinguishes it from other 5-HT1A receptor ligands like buspirone.

Receptor Binding Affinity

Preclinical studies have established the receptor binding profile of Binospirone, highlighting its high affinity for the 5-HT1A receptor and selectivity over other monoaminergic and benzodiazepine receptor sites. The following table summarizes the in vitro receptor binding affinities of Binospirone in comparison to buspirone.

| Receptor Subtype | Binospirone (MDL 73005EF) pIC50 | Buspirone pIC50 |

| 5-HT1A | 8.6 | 7.4 |

| 5-HT2 | < 6.0 | 6.7 |

| Dopamine D2 | 6.5 | 7.4 |

| α1-adrenergic | < 6.0 | 6.4 |

| α2-adrenergic | < 6.0 | 6.1 |

| Benzodiazepine | < 5.0 | < 5.0 |

Data sourced from Moser et al. (1990).[1][2]

Pharmacodynamic Properties in Preclinical Models

Binospirone has been evaluated in several animal models of anxiety to determine its potential anxiolytic effects.

In the elevated plus-maze test, a widely used model for assessing anxiety-like behavior in rodents, Binospirone demonstrated anxiolytic effects similar to diazepam. The table below presents the effects of Binospirone, buspirone, and diazepam on the percentage of time spent on the open arms of the maze.

| Treatment | Dose (mg/kg, i.p.) | % Time on Open Arms (Mean ± S.E.M.) |

| Vehicle | - | 12.2 ± 2.5 |

| Binospirone | 0.1 | 25.1 ± 4.1 |

| 1.0 | 30.5 ± 5.3 | |

| Buspirone | 1.0 | 3.2 ± 1.1 |

| Diazepam | 2.0 | 35.4 ± 6.2 |

*p < 0.05 compared to vehicle. Data sourced from Moser et al. (1990).[1][2]

In the water-lick conflict test, another established model for screening anxiolytic compounds, Binospirone, buspirone, and diazepam all demonstrated anti-conflict effects by increasing the number of shocks accepted by the animals.

| Treatment | Dose (mg/kg, i.p.) | Number of Shocks (Median) |

| Vehicle | - | 5 |

| Binospirone | 1.0 | 15 |

| 10.0 | 25 | |

| Buspirone | 1.0 | 18 |

| Diazepam | 2.0 | 22 |

*p < 0.05 compared to vehicle. Data sourced from Moser et al. (1990).[1][2]

In rats trained to discriminate the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) from saline, both Binospirone and buspirone generalized to the 8-OH-DPAT cue in a dose-dependent manner, suggesting that they share similar subjective effects mediated by 5-HT1A receptors.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of Binospirone.

Radioligand Binding Assays

Objective: To determine the in vitro affinity of Binospirone for various neurotransmitter receptors.

Protocol:

-

Membrane Preparation: Whole rat brains (minus cerebella) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate is centrifuged at 48,000 x g for 15 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous ligands. After a second centrifugation, the final pellet is resuspended in the assay buffer.

-

Binding Assay: The assay is conducted in a final volume of 1 ml containing the membrane preparation, the radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors), and various concentrations of the test compound (Binospirone or buspirone).

-

Incubation: The mixture is incubated for a specified time and temperature (e.g., 30 minutes at 25°C for the 5-HT1A assay).

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pIC50 is calculated as the negative logarithm of the IC50.[5][6][7]

Elevated Plus-Maze Test in Rats

Objective: To assess the anxiolytic or anxiogenic potential of Binospirone.

Apparatus: The maze consists of two open arms and two enclosed arms of equal dimensions, arranged in the shape of a plus sign and elevated above the floor.[8][9][10][11][12]

Procedure:

-

Acclimatization: Rats are allowed to acclimatize to the testing room for at least one hour before the experiment.

-

Drug Administration: Binospirone, a reference anxiolytic (e.g., diazepam), or vehicle is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 30 minutes).

-

Test Session: Each rat is placed in the center of the maze, facing an open arm. The behavior of the rat is recorded for a 5-minute period using a video camera.

-

Behavioral Scoring: An observer, blind to the treatment condition, scores the amount of time spent in the open and closed arms and the number of entries into each arm.

-

Data Analysis: The percentage of time spent on the open arms and the percentage of open arm entries are calculated and analyzed for statistical significance between treatment groups.[8][9][10][11][12]

Water-Lick Conflict Test (Vogel-Type)

Objective: To evaluate the anti-conflict (anxiolytic) effects of Binospirone.

Apparatus: A testing chamber with a grid floor and a drinking spout connected to a water source and a shock generator.[13][14][15][16][17]

Procedure:

-

Water Deprivation: Rats are deprived of water for a specified period (e.g., 48 hours) before the test to motivate drinking behavior.

-

Drug Administration: The test compound, a reference drug, or vehicle is administered prior to the test session.

-

Test Session: The rat is placed in the chamber and allowed to explore. When the rat licks the drinking spout, it receives a brief, mild electric shock through the grid floor after a certain number of licks (e.g., every 20th lick).

-

Data Collection: The number of shocks the animal is willing to accept during a fixed period (e.g., 3 minutes) is recorded.

-

Data Analysis: The median number of shocks is compared between the different treatment groups. An increase in the number of shocks accepted is indicative of an anxiolytic effect.[13][14][15][16][17]

8-OH-DPAT Drug Discrimination in Rats

Objective: To determine if Binospirone produces subjective effects similar to the 5-HT1A agonist 8-OH-DPAT.

Apparatus: A two-lever operant conditioning chamber.

Procedure:

-

Training Phase: Rats are trained to press one lever after an injection of 8-OH-DPAT (the "drug" lever) and another lever after an injection of saline (the "saline" lever) to receive a food reward. Training continues until the rats can reliably discriminate between the two conditions.[3][4][18][19][20]

-

Test Phase: Once trained, the rats are administered different doses of Binospirone or a vehicle. The lever on which the rat predominantly responds is recorded.

-

Data Analysis: "Generalization" is said to have occurred if the rats predominantly press the "drug" lever after the administration of the test compound. The percentage of responses on the drug-appropriate lever is calculated for each dose of the test drug.[3][4][18][19][20]

Visualizations of Mechanisms and Workflows

Proposed Signaling Pathway of Binospirone

The following diagram illustrates the proposed dual action of Binospirone at presynaptic and postsynaptic 5-HT1A receptors.

Caption: Proposed dual mechanism of Binospirone at 5-HT1A receptors.

Experimental Workflow for Preclinical Anxiety Models

This diagram outlines the general workflow for conducting preclinical studies to evaluate the anxiolytic potential of a compound like Binospirone.

Caption: General workflow for preclinical evaluation of anxiolytic drugs.

Conclusion

The early-phase research on this compound identifies it as a highly selective 5-HT1A receptor ligand with a distinct pharmacological profile compared to buspirone. Preclinical data from in vitro binding assays and in vivo animal models of anxiety suggest its potential as an anxiolytic agent. Its dual action as a presynaptic partial agonist and a postsynaptic antagonist at 5-HT1A receptors warrants further investigation to fully elucidate its therapeutic potential and underlying mechanisms of action. This technical guide provides a foundational understanding of the initial scientific exploration of Binospirone for researchers and professionals in the field of drug development.

References

- 1. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mediation of the discriminative stimulus properties of 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) by the putative 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discriminative stimulus properties of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OHDPAT): implications for understanding the actions of novel anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

- 7. pdspdb.unc.edu [pdspdb.unc.edu]

- 8. protocols.io [protocols.io]

- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 10. Elevated plus maze - Wikipedia [en.wikipedia.org]

- 11. Repeated elevated plus maze trials as a measure for tracking within-subjects behavioral performance in rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. maze.conductscience.com [maze.conductscience.com]

- 14. A water lick conflict paradigm using drug experienced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. orchidscientific.com [orchidscientific.com]

- 16. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 17. Lickometer (Vogel test) set-up for drinking-conflict experiments | Animalab [animalab.eu]

- 18. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discriminative stimulus properties of the 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH DPAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Structural Analysis of Buspirone Hydrochloride: A Technical Guide

A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural elucidation, physicochemical properties, and analytical methodologies for Buspirone Hydrochloride.

Initial Clarification: The request specified "Binospirone hydrochloride." Following extensive database searches, it has been concluded that this is likely a typographical error for Buspirone hydrochloride . This document will proceed with a detailed analysis of Buspirone hydrochloride, a prominent anxiolytic agent.

Executive Summary

Buspirone hydrochloride is an anxiolytic drug belonging to the azapirone chemical class. Unlike traditional anxiolytics like benzodiazepines, it exhibits a unique pharmacological profile, primarily acting as a serotonin 5-HT1A receptor partial agonist. A thorough understanding of its solid-state structure, spectroscopic fingerprint, and synthesis pathway is critical for drug development, quality control, and formulation. This guide provides a comprehensive overview of the structural analysis of Buspirone hydrochloride, including its polymorphism, crystallographic data, spectroscopic characterization, and a detailed examination of its synthesis and mechanism of action. All quantitative data is presented in standardized tables, and key experimental protocols are provided. Visual diagrams generated using Graphviz (DOT language) illustrate critical pathways and workflows to facilitate understanding.

Physicochemical and Structural Data

Buspirone hydrochloride is a white crystalline solid that is soluble in water. It is known to exist in at least two polymorphic forms, which have different physical properties.

Crystallographic Data

The crystal structure of Buspirone (Form 1) has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise information on the three-dimensional arrangement of the atoms in the molecule, including bond lengths, bond angles, and unit cell dimensions. This information is fundamental for understanding its solid-state properties and for computational modeling studies.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.45 |

| b (Å) | 18.33 |

| c (Å) | 11.56 |

| α (°) | 90 |

| β (°) | 107.1 |

| γ (°) | 90 |

| Volume (ų) | 2319 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.11 |

Note: Data corresponds to the free base of Buspirone as available from CCDC entry 629910. The hydrochloride salt will have slight variations.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of Buspirone hydrochloride.

1H and 13C NMR spectroscopy are used to confirm the molecular structure of Buspirone hydrochloride by identifying the chemical environment of each hydrogen and carbon atom.

Table 2: 1H NMR Spectral Data of Buspirone Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.32 | d | Pyrimidine C4-H, C6-H |

| 6.51 | t | Pyrimidine C5-H |

| 3.81 | t | Piperazine CH2 |

| 3.45 | t | N-CH2 (butyl) |

| 2.59 | t | Piperazine CH2 |

| 2.45 | t | N-CH2 (butyl) |

| 2.38 | s | Glutarimide CH2 |

| 1.85 | m | Spiro-cyclopentyl CH2 |

| 1.62 | m | Butyl CH2 |

| 1.50 | m | Butyl CH2 |

Table 3: 13C NMR Spectral Data of Buspirone Hydrochloride

| Chemical Shift (ppm) | Assignment |

| 172.5 | C=O (glutarimide) |

| 161.8 | Pyrimidine C2 |

| 157.9 | Pyrimidine C4, C6 |

| 109.9 | Pyrimidine C5 |

| 58.5 | N-CH2 (butyl) |

| 53.2 | Piperazine CH2 |

| 49.5 | Spiro C |

| 43.8 | Piperazine CH2 |

| 40.1 | Glutarimide CH2 |

| 37.8 | Spiro-cyclopentyl CH2 |

| 26.3 | Butyl CH2 |

| 24.4 | Butyl CH2 |

| 24.1 | Spiro-cyclopentyl CH2 |

FTIR spectroscopy provides information about the functional groups present in the Buspirone hydrochloride molecule. The positions of the absorption bands are characteristic of specific bond vibrations.

Table 4: Key FTIR Absorption Bands of Buspirone Hydrochloride

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

| 2953, 2865 | C-H stretch | Aliphatic |

| 1723 | C=O stretch | Imide |

| 1673 | C=O stretch | Imide |

| 1575 | C=N, C=C stretch | Pyrimidine ring |

| 1484, 1444 | C-H bend | Aliphatic |

| 1359 | C-N stretch | |

| 1270 | ||

| 1119 | ||

| 809 |

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural analysis of Buspirone hydrochloride are provided below.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic structure of a crystalline sample.

Methodology:

-

Crystal Growth: Grow single crystals of Buspirone hydrochloride suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol).

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Processing: Process the collected diffraction data to obtain a set of structure factors.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by probing the magnetic properties of atomic nuclei.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of Buspirone hydrochloride in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

1H NMR Acquisition: Acquire the 1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of 13C.

-

Data Processing: Process the acquired free induction decays (FIDs) by Fourier transformation, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Place a small amount of the solid Buspirone hydrochloride sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental contributions.

-

Sample Spectrum: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Record the sample spectrum.

-

Data Analysis: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm-1). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway, a typical experimental workflow for structural analysis, and the synthetic pathway of Buspirone hydrochloride.

Signaling Pathway of Buspirone

Methodological & Application

Binospirone Hydrochloride for In-Vivo Mouse Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of binospirone hydrochloride (commonly known as buspirone hydrochloride) in preclinical in-vivo mouse studies. This document includes a summary of effective dosages, detailed experimental protocols for common behavioral assays, and an overview of the compound's mechanism of action.

Summary of In-Vivo Dosages and Administration

This compound has been utilized in a variety of mouse models to investigate its anxiolytic, antidepressant, and immunomodulatory effects. The dosage and administration route are critical parameters that can influence the experimental outcome. Intraperitoneal (i.p.) injection is the most common route of administration in published studies.

| Mouse Model | Doses (mg/kg) | Administration Route | Vehicle | Frequency | Key Findings |

| Post-Traumatic Stress Disorder (PTSD) | 0.5, 2, 10 | Intraperitoneal (i.p.) | Saline | Daily for 15 days | Dose-dependent decrease in freezing response; 2 mg/kg showed anxiolytic-like effects.[1] |

| Anxiety (Elevated Plus Maze) | 0.63, 1.25, 2.5, 5.0 | Intraperitoneal (i.p.) | Not Specified | Acute and Chronic (15 days) | Acute (1.25 mg/kg) showed anxiolytic-like effects; chronic administration showed more potent anxiolytic effects.[2] |

| Anxiety (Light/Dark Test) | 3.16, 10, 17.8 (i.p.); 10, 31.6, 56.2 (p.o.) | Intraperitoneal (i.p.), Oral (p.o.) | Not Specified | Acute | Increased time spent in the lit area, indicating anxiolytic-like activity.[3] |

| Locomotor Activity | 2.0, 4.0, 8.0 | Intraperitoneal (i.p.) | Not Specified | Acute | 8.0 mg/kg inhibited locomotion in control mice.[4] |

| Pain (Hot Plate Test) | 2, 4, 8 | Intraperitoneal (i.p.) | Saline | Acute | Significantly increased response latency, indicating anti-nociceptive activity.[5] |

| Pain (Acetic Acid-Induced Writhing) | 2, 4, 8, 16 | Intraperitoneal (i.p.) | Saline | Acute | Markedly increased nociceptive thresholds.[5] |

| Immune Response (Chronic Auditory Stress) | 0.5, 1.0, 2.0 | Intraperitoneal (i.p.) | Not Specified | Daily | 0.5 and 1 mg/kg reduced stress-induced suppression of natural killer cell activity and phagocytosis.[6] |

Experimental Protocols

Preparation of this compound Solution for Injection

Materials:

-

This compound powder

-

Sterile 0.9% saline solution

-

Sterile vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

Protocol:

-

Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study cohort.

-

Aseptically weigh the this compound powder and transfer it to a sterile vial.

-

Add the sterile 0.9% saline solution to the vial to achieve the desired concentration.

-

Vortex the solution until the this compound is completely dissolved.

-

For sterile administration, filter the solution through a 0.22 µm sterile filter into a new sterile vial.

-

Store the solution appropriately, protected from light, and as recommended by the manufacturer.

Intraperitoneal (i.p.) Injection in Mice

Materials:

-

Prepared this compound solution

-

Sterile syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)

-

70% ethanol wipes

-

Animal scale

Protocol:

-

Weigh the mouse to determine the correct volume of the drug solution to inject based on its weight and the target dosage (mg/kg).

-

Gently restrain the mouse by grasping the loose skin over its shoulders and neck to immobilize the head. The "three-fingers" restraint method is recommended.

-

Secure the lower body of the animal by tucking its tail.

-

Turn the restrained animal to expose its abdomen.

-

Tilt the animal's head downwards to help move the abdominal organs cranially.

-

Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the bladder, cecum, or other major organs.

-

Wipe the injection site with a 70% ethanol wipe.

-

Insert the needle, with the bevel facing up, at a 30-45° angle into the peritoneal cavity.

-

Gently pull back the plunger to ensure no fluid or blood is aspirated, which would indicate improper needle placement.

-

Slowly and steadily inject the calculated volume of the this compound solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions following the injection.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Materials:

-

Elevated plus maze apparatus

-

Video tracking software and camera

-

Stopwatch

Protocol:

-

Habituate the mice to the testing room for at least 30 minutes before the experiment.

-

Administer this compound or the vehicle control via i.p. injection at the appropriate pre-treatment time (typically 30 minutes before the test).

-

Gently place the mouse in the center of the elevated plus maze, facing one of the open arms.

-

Start the video recording and stopwatch simultaneously.

-

Allow the mouse to freely explore the maze for a 5-minute session.

-

After the session, carefully remove the mouse and return it to its home cage.

-

Clean the maze thoroughly with 70% ethanol between each trial to eliminate olfactory cues.

-

Analyze the video recording to determine the time spent in the open arms and closed arms, as well as the number of entries into each arm. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action involves the modulation of serotonergic and dopaminergic systems.[1][7] It acts as a full agonist at presynaptic serotonin 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[8][9] The activation of presynaptic 5-HT1A receptors initially reduces the firing of serotonergic neurons.[8] However, with chronic administration, desensitization of these autoreceptors can lead to enhanced serotonin release.[8]

At the postsynaptic level, the partial agonism at 5-HT1A receptors modulates neuronal activity in brain regions associated with anxiety and mood, such as the hippocampus and cortex.[9] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. It can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization. Additionally, 5-HT1A receptor activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in neurogenesis and neuroplasticity.[10]

Binospirone also exhibits weak antagonistic effects at dopamine D2, D3, and D4 receptors.[8]

References

- 1. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ispub.com [ispub.com]

- 6. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buspirone Hydrochloride | C21H32ClN5O2 | CID 36431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buspirone - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Binospirone Hydrochloride in Animal Models of Anxiety

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of binospirone hydrochloride in established animal models of anxiety. The protocols outlined below are based on peer-reviewed studies and are intended to ensure robust and reproducible experimental outcomes.

Introduction

This compound is an anxiolytic agent belonging to the azapirone class of drugs. Its primary mechanism of action involves the modulation of the serotonergic and dopaminergic systems. Unlike benzodiazepines, binospirone does not exert its effects via the GABA-A receptor complex, resulting in a non-sedating anxiolytic profile without the risk of dependence or withdrawal symptoms.[1][2] These characteristics make it a valuable tool for investigating the neurobiology of anxiety and for the preclinical assessment of novel anxiolytic compounds.

Mechanism of Action

Binospirone's anxiolytic effects are primarily attributed to its high affinity for and partial agonist activity at serotonin 5-HT1A receptors.[3][4] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which initially reduces the firing of serotonergic neurons.[1][4] However, with chronic administration, these autoreceptors desensitize, leading to an overall increase in serotonin release and neurotransmission.[3] At postsynaptic 5-HT1A receptors, binospirone acts as a partial agonist.[1][4] Additionally, binospirone exhibits a weak affinity for dopamine D2 receptors, where it acts as an antagonist.[2][5]

Data Presentation: Quantitative Effects of Binospirone in Animal Models

The following tables summarize the quantitative data from studies administering binospirone in various animal models of anxiety.

Table 1: Elevated Plus-Maze (EPM)

| Animal Model | Dose (mg/kg) | Route of Administration | Key Findings | Reference |

| Mice | 2 | i.p. | Anxiolytic-like effect observed. | [6] |

| Mice | 10 | i.p. | Reduction in anxiety-like behavior. | [7] |

| Rats | 0.3-4.0 | s.c. | Dose-dependent decrease in time spent on open arms (anxiogenic-like effect). | [8] |

| Rats | 2.5 µg (intra-hippocampal) | Microinjection | Increased time spent in open arms. | [9] |

Table 2: Light-Dark Box Test

| Animal Model | Dose (mg/kg) | Route of Administration | Key Findings | Reference |

| Mice | Not Specified | Peripheral | Increased time spent in the light compartment. | [10] |

Table 3: Open Field Test (OFT)

| Animal Model | Dose (mg/kg) | Route of Administration | Key Findings | Reference |

| Mice | 0.3 | i.p. | Increased exploratory behavior. | [11] |

| Mice | 3 and 10 | Not Specified | Decreased distance and rearing. | [12] |

| Rats | 2.5 µg (intra-hippocampal) | Microinjection | Increased number of central entries. | [9] |

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below. It is crucial to habituate the animals to the testing room for at least 30-60 minutes before each experiment to minimize stress-induced behavioral alterations.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[13][14] The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Protocol:

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated (e.g., 50 cm) above the floor.

-

Animal Placement: Gently place the animal in the center of the maze, facing one of the closed arms.[13]

-

Test Duration: Allow the animal to explore the maze for a single 5-minute session.[14]

-

Data Collection: An automated tracking system or a trained observer should record the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of locomotor activity).

-

-

Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Open arm entries / Total entries) x 100]. An increase in these parameters is indicative of an anxiolytic effect.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas.[15] The apparatus consists of a large, illuminated compartment and a smaller, dark compartment. Anxiolytic drugs increase the time spent in the light compartment.

Protocol:

-

Apparatus: A two-compartment box, with one compartment brightly lit (e.g., 150-200 Lux) and the other dark.[16] The compartments are connected by an opening.

-

Animal Placement: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.[16]

-

Test Duration: The test duration is typically 5-10 minutes.

-

Data Collection: An automated system or an observer should record:

-

Time spent in the light compartment.

-

Time spent in the dark compartment.

-

Latency to enter the dark compartment for the first time.

-

Number of transitions between the two compartments.

-

-

Data Analysis: An increase in the time spent in the light compartment and the number of transitions are indicative of an anxiolytic effect.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[17][18] The apparatus is an empty, enclosed arena. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals explore the center of the arena more freely.

Protocol:

-

Apparatus: A square or circular arena (e.g., 40 x 40 cm for mice) with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by software.

-

Animal Placement: Place the animal in a corner or the center of the arena.[11]

-

Test Duration: A 5-10 minute session is standard.

-

Data Collection: A video tracking system is used to record:

-

Total distance traveled.

-

Time spent in the center zone.

-

Number of entries into the center zone.

-